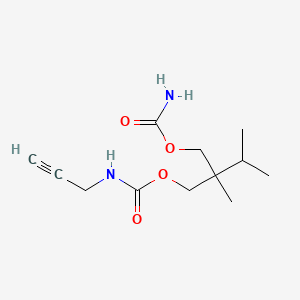
6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that features a thiophene ring fused to a triazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate electrophile . The reaction conditions often require refluxing in a suitable solvent such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone core can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-triazinone derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The thiophene ring and triazinone core can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)nicotinonitriles: These compounds also feature a thiophene ring and are used in similar applications.
Pyridine-Thiophene Hybrids: These hybrids have shown significant biological activities and are structurally related.
2-(Thiophen-2-yl)pyridine Derivatives: These compounds are used in coordination chemistry and have applications in materials science.
Uniqueness
6-(Thiophen-2-yl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to its combination of a thiophene ring and a triazinone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
CAS No. |
27623-07-0 |
|---|---|
Molecular Formula |
C7H5N3OS2 |
Molecular Weight |
211.3 g/mol |
IUPAC Name |
3-sulfanylidene-6-thiophen-2-yl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H5N3OS2/c11-6-5(4-2-1-3-13-4)9-10-7(12)8-6/h1-3H,(H2,8,10,11,12) |
InChI Key |
YDOAVONEZJKTNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


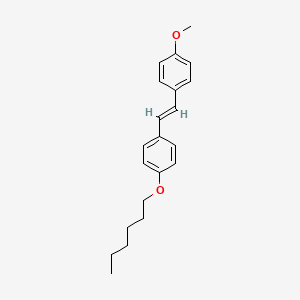


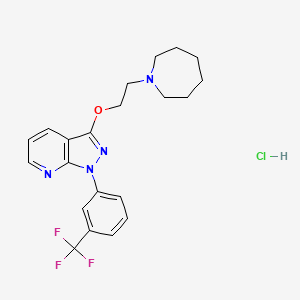
![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)

![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)
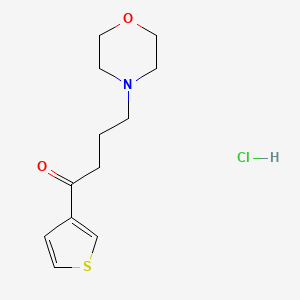

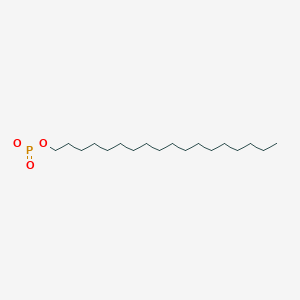
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)


